molecular formula C9H11NO3 B162483 1-(3-Nitrophenyl)propan-1-ol CAS No. 125712-82-5

1-(3-Nitrophenyl)propan-1-ol

Cat. No.: B162483
CAS No.: 125712-82-5
M. Wt: 181.19 g/mol
InChI Key: LSEJDXFJBNGGBI-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)propan-1-ol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-nitroacetophenone using sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes, such as catalytic hydrogenation of 3-nitroacetophenone. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the reduction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst or sodium dithionite (Na2S2O4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane.

Major Products Formed:

    Oxidation: 3-nitropropiophenone.

    Reduction: 1-(3-aminophenyl)propan-1-ol.

    Substitution: 1-(3-nitrophenyl)propan-1-chloride.

Scientific Research Applications

1-(3-Nitrophenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 1-(3-Nitrophenyl)propan-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can interact with various biological targets. The molecular pathways involved include electron transfer processes and interactions with catalytic sites on enzymes or metal catalysts.

Comparison with Similar Compounds

    1-(2-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group in the ortho position.

    1-(4-Nitrophenyl)propan-1-ol: Similar structure but with the nitro group in the para position.

    3-Nitrobenzyl alcohol: Similar structure but with a benzyl alcohol instead of a propanol chain.

Uniqueness: 1-(3-Nitrophenyl)propan-1-ol is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The meta position of the nitro group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

1-(3-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEJDXFJBNGGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441007
Record name 1-(3-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125712-82-5
Record name 1-(3-nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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